3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one
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Overview
Description
3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a complex structure with both chloro and nitro substituents on the aromatic rings, making it a subject of interest in various fields of research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of the chloro group using chlorine gas or other chlorinating agents.
Amination: Formation of the anilino group through a nucleophilic substitution reaction.
Ketone Formation: The final step involves the formation of the ketone group through Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium amide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Corresponding substituted products like anilines or thiophenols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-methylanilino)-1-phenylpropan-1-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
3-(4-methylanilino)-1-(4-nitrophenyl)propan-1-one:
3-(3-chloroanilino)-1-(4-nitrophenyl)propan-1-one: Lacks the methyl group, which may influence its steric properties and reactivity.
Uniqueness
The presence of both chloro and nitro groups in 3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one makes it unique in terms of its chemical reactivity and potential applications. These substituents can significantly influence the compound’s electronic properties, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-2-5-13(10-15(11)17)18-9-8-16(20)12-3-6-14(7-4-12)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAKORUFMJDHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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